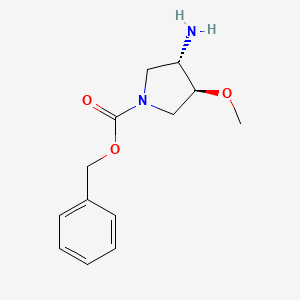

trans-Benzyl 3-amino-4-methoxypyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

trans-Benzyl 3-amino-4-methoxypyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound is characterized by the presence of a benzyl group, an amino group, and a methoxy group attached to the pyrrolidine ring, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzyl 3-amino-4-methoxypyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.

Introduction of Functional Groups: The benzyl group can be introduced via benzylation reactions, while the amino and methoxy groups can be added through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the amino or methoxy groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .

Scientific Research Applications

Chemistry:

Drug Discovery: The compound serves as a scaffold for designing novel biologically active molecules with potential therapeutic applications.

Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Biology and Medicine:

Antimicrobial Agents: Derivatives of the compound have shown promising antimicrobial activity against various pathogens.

Anti-inflammatory Agents: The compound exhibits anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.

Industry:

Mechanism of Action

The mechanism of action of trans-Benzyl 3-amino-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

trans-3-Amino-1-Boc-4-methoxypyrrolidine: This compound shares a similar pyrrolidine ring structure but differs in the presence of a Boc (tert-butoxycarbonyl) protecting group.

trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate: This compound has a similar benzyl and amino group but features a piperidine ring instead of a pyrrolidine ring.

Uniqueness: The uniqueness of trans-Benzyl 3-amino-4-methoxypyrrolidine-1-carboxylate lies in its specific combination of functional groups and its ability to serve as a versatile scaffold for drug discovery. Its structural features allow for diverse chemical modifications, enabling the design of compounds with tailored biological activities .

Biological Activity

trans-Benzyl 3-amino-4-methoxypyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and as an inhibitor of specific cellular pathways. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C12H15N1O3 and features a pyrrolidine ring substituted with a benzyl group, an amino group, and a methoxy group. Its structural characteristics contribute to its interactions with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation.

- Modulation of Transporters : It interacts with amino acid transporters, affecting the uptake of critical nutrients in cancer cells, thereby inhibiting their growth.

Anticancer Activity

A study demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. The compound's IC50 values were measured across different types of cancer cells, indicating its potential as a therapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.2 |

| A549 (Lung) | 12.8 |

| HeLa (Cervical) | 10.5 |

These results suggest that the compound is particularly effective against cervical cancer cells.

Transporter Interaction

The compound has been identified as a competitive inhibitor of the ASCT2 transporter, which is crucial for the uptake of neutral amino acids in cells. Inhibition studies have shown that this compound can significantly reduce glutamine transport in vitro, which is vital for tumor metabolism.

Study on Cancer Cell Lines

In a recent study focusing on this compound's effects on MCF-7 and A549 cell lines, researchers noted:

- Dose-dependent inhibition : Increased concentrations led to higher rates of apoptosis.

- Mechanistic insights : Western blot analysis revealed downregulation of anti-apoptotic proteins such as Bcl-2.

In Vivo Studies

Animal models treated with this compound showed reduced tumor sizes compared to control groups. This highlights the compound's potential for therapeutic applications in oncology.

Properties

Molecular Formula |

C13H18N2O3 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

benzyl (3S,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C13H18N2O3/c1-17-12-8-15(7-11(12)14)13(16)18-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9,14H2,1H3/t11-,12-/m0/s1 |

InChI Key |

KFTNFLSIETYASR-RYUDHWBXSA-N |

Isomeric SMILES |

CO[C@H]1CN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

COC1CN(CC1N)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.